N-Thiazol-2-yl-isonicotinamide
CAS No.: 14397-13-8
Cat. No.: VC21316267
Molecular Formula: C9H7N3OS
Molecular Weight: 205.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14397-13-8 |
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Molecular Formula | C9H7N3OS |
Molecular Weight | 205.24 g/mol |
IUPAC Name | N-(1,3-thiazol-2-yl)pyridine-4-carboxamide |
Standard InChI | InChI=1S/C9H7N3OS/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9/h1-6H,(H,11,12,13) |
Standard InChI Key | IMBZIBAGEKPGDH-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1C(=O)NC2=NC=CS2 |
Canonical SMILES | C1=CN=CC=C1C(=O)NC2=NC=CS2 |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure
N-Thiazol-2-yl-isonicotinamide consists of two primary components:
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A thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms.
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An isonicotinamide group, derived from nicotinic acid (pyridine-3-carboxylic acid) with an amide functional group.
The combination of these two moieties results in a molecular structure that exhibits both aromaticity and hydrogen bonding capabilities. The molecular formula () reflects the presence of one sulfur atom, three nitrogen atoms, and one oxygen atom within an aromatic framework .
Physicochemical Properties
The physicochemical properties of N-Thiazol-2-yl-isonicotinamide are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 205.24 g/mol | |
Solubility | Moderate in polar solvents | |
Melting Point | Approx. 270–272°C |
These properties suggest that the compound is relatively stable under standard laboratory conditions and amenable to synthetic modifications.
Synthesis Methodologies
General Synthetic Pathways
The synthesis of N-Thiazol-2-yl-isonicotinamide typically involves multi-step organic reactions aimed at constructing the thiazole ring followed by coupling with isonicotinamide derivatives. One common approach includes:
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Bromination of acetylpyridine to form bromoketone intermediates.
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Cyclization with thiourea to yield thiazole derivatives.
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Coupling reactions using nicotinic acid or its derivatives to introduce the isonicotinamide moiety .
Step 1: Formation of Thiazole Ring
The reaction begins with bromination of acetylpyridine using bromine in acetic acid at low temperatures (0°C). The bromoketone intermediate is then subjected to cyclization via thiourea in ethanol under reflux conditions .
Step 2: Coupling with Isonicotinic Acid
The thiazole derivative reacts with nicotinic acid or its activated forms (e.g., using coupling agents like EDCI or HOBt) in dichloromethane at room temperature . This step introduces the amide functionality.
Step 3: Purification
The crude product is purified using chromatographic techniques to yield N-Thiazol-2-yl-isonicotinamide as a yellowish solid with high purity.
Yield Optimization
Recent studies have reported yields exceeding 90% for this synthetic pathway when optimized reaction conditions are employed . Factors such as solvent choice, temperature control, and reagent purity significantly influence the yield.
Biological Activities
Antimicrobial Activity
Studies have demonstrated that derivatives containing thiazole rings exhibit antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and fungal strains like Candida albicans . The electron-donating groups on the thiazole ring enhance lipophilicity and binding affinity to microbial targets.
ROCK Inhibition
Rho-associated protein kinase (ROCK) inhibitors are crucial in treating cardiovascular diseases and cancer metastasis. N-Thiazol-2-yl compounds have shown inhibitory activity against ROCK enzymes with IC50 values in the micromolar range .
Antibacterial Activity Against Plant Pathogens
Research indicates that nicotinamide derivatives are effective against bacterial wilt caused by Ralstonia solanacearum. Structure–activity relationship studies highlight that electron-donating substituents enhance antibacterial efficacy .
Structure–Activity Relationships (SAR)
SAR analysis reveals that modifications on both the thiazole ring and isonicotinamide group significantly impact biological activity:
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Electron-withdrawing groups on the thiazole ring improve antimicrobial potency.
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Larger alkyl substitutions on the amide group increase lipophilicity and pharmacokinetic profiles .
Applications in Drug Design
Cardiovascular Diseases
ROCK inhibitors derived from N-Thiazol-2-yl compounds are being explored for their potential in treating hypertension and preventing stroke due to their vasodilatory effects .
Antimicrobial Agents
The compound's ability to inhibit bacterial growth positions it as a candidate for developing antibiotics targeting resistant strains such as MRSA .
Agricultural Use
Nicotinamide analogs show promise as agrochemicals for protecting crops against bacterial wilt pathogens . Their selective activity against plant pathogens minimizes environmental impact.
Material Science Applications
The aromatic nature of N-Thiazol-2-yl compounds lends itself to applications in material sciences, particularly in designing organic semiconductors and light-emitting diodes (LEDs) .
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